5-Aminobicyclo[3.1.1]heptan-1-ol
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Overview
Description
5-Aminobicyclo[3.1.1]heptan-1-ol is a chemical compound with the CAS number 2091526-30-4 . It has a molecular weight of 127.19 . The compound appears as a white to yellow solid .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of interest in medicinal chemistry . A photoinduced [3σ + 2σ] cycloaddition has been used for the synthesis of trisubstituted bicyclo [3.1.1]heptanes using bicyclo [1.1.0]butanes and cyclopropylamines . This transformation uses mild and operationally simple conditions .Molecular Structure Analysis
The molecular formula of this compound is C7H13NO . The InChI code for the compound is 1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.19 . It appears as a white to yellow solid .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and stereostructure of various bicyclo compounds closely related to 5-Aminobicyclo[3.1.1]heptan-1-ol have been a subject of scientific research. For instance, the stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers was elucidated, showcasing the versatility of these compounds in stereochemical studies and potential applications in material science and pharmaceuticals. These structures were determined using advanced spectroscopic techniques, highlighting the complexity and potential utility of bicyclic amino compounds (Palkó et al., 2005).
NMR Crystallography and Comparative Studies
NMR crystallography has been employed to compare the structures of chiral 3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol and its derivatives. This method allows for a detailed understanding of the molecular dynamics and structural differences, which are essential for developing specific applications in catalysis and material science (Jaworska et al., 2012).
Catalytic Applications
The compound 3-amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane was synthesized from (−)-β-pinene and utilized as a catalyst for the enantioselective reduction of ketones. This illustrates the compound's potential in asymmetric synthesis, a crucial area in pharmaceutical research and manufacturing (Krzemiński & Wojtczak, 2005).
Reaction Mechanisms and Synthesis Routes
Research into the reaction mechanisms and synthesis routes of bicyclic amino compounds, including those similar to this compound, has provided insights into creating complex molecules with potential applications in drug development and synthetic chemistry. These studies focus on understanding the formation and reactivity of these compounds, contributing to the advancement of organic chemistry and material science (Gorpinchenko et al., 2005).
Future Directions
Properties
IUPAC Name |
5-aminobicyclo[3.1.1]heptan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWODUPBUOJXQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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